molecular formula C15H15N5 B107595 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine CAS No. 380537-35-9

1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine

Cat. No. B107595
M. Wt: 265.31 g/mol
InChI Key: JNNXERNBPXXNLK-WOJGMQOQSA-N
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Description

The compound "1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazoles and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They are also used in materials chemistry due to their interesting properties such as fluorescence.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One such method involves the use of 2-aminobenzimidazole, aldehydes, and nitroethenamine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol at elevated temperatures, which is an eco-friendly and cost-effective approach . Another method includes the intramolecular cyclization of aminoanilides, as demonstrated in the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles . Additionally, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate can lead to various pyrimido[1,2-a]benzimidazole derivatives, which can be further modified through methylation, catalytic hydrogenation, and treatment with amines .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and diverse. For instance, the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate results in a compound that can be methylated to yield different derivatives. These derivatives can undergo catalytic hydrogenation or reduction to form tetrahydro or dihydro compounds. The lactam group in these compounds exhibits varying stability, which can be exploited to synthesize a wide range of structures through cleavage and subsequent reactions .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For example, the presence of an acid additive is crucial in the synthesis of pyrido[1,2-a]benzimidazoles, which are synthesized through a [3+3] cyclocondensation of benzimidazoles with bielectrophiles. This process can be enhanced by transition-metal-catalyzed intramolecular C-H amination . Furthermore, photochromic benzimidazol[1,2a]pyrrolidin-2-ones can be synthesized by condensation reactions, which result in compounds with thermally stable and highly colored photochromes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents on the benzimidazole core can affect properties such as solubility and fluorescence. These properties are significant in the context of medicinal chemistry, where solubility can influence drug bioavailability and fluorescence can be utilized in materials chemistry for various applications . The photochromic properties of certain benzimidazole derivatives also highlight their potential in developing materials that change color upon exposure to light .

Scientific Research Applications

Synthesis and Material Chemistry

  • Pyrido[1,2-a]benzimidazoles, which include compounds like 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine, are significant in medicinal chemistry due to their solubility and DNA intercalation properties. These compounds also have relevance in materials chemistry, particularly for their fluorescence characteristics (Masters et al., 2011).

Molecular Structures and Spectral Studies

  • Benzimidazole ligands, including derivatives similar to 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine, have been synthesized and analyzed for their molecular structures and vibrational frequencies. Such studies contribute to the understanding of potential anticancer properties (Ghani & Mansour, 2011).

Bioactivity and Pharmacological Potential

  • Research on benzimidazole derivatives, which include compounds structurally related to 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine, has shown promising anti-inflammatory and analgesic responses. This illustrates their potential in pharmacological applications (Mariappan et al., 2011).

Antimicrobial and Antifungal Activities

  • The antimicrobial and antifungal activities of benzimidazole derivatives, including similar compounds to 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine, have been studied. These activities provide valuable insights for the development of pharmaceutical chemicals (Zhang et al., 2014).

Anticancer Research

  • Benzimidazole-based complexes, which are structurally similar to the subject compound, have been explored for their cytotoxic properties against different carcinoma cells. This highlights the potential of such compounds in anticancer research (Zhao et al., 2015).

properties

IUPAC Name

1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNXERNBPXXNLK-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine
Reactant of Route 2
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1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine

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